1,2-Diethylpiperidine
Description
1,2-Diethylpiperidine is a piperidine derivative featuring ethyl substituents at the 1- and 2-positions of the six-membered heterocyclic ring. Piperidine derivatives are widely studied for their pharmacological and chemical applications, particularly in drug discovery and organic synthesis. For example, diphenidine (1-(1,2-diphenylethyl)piperidine, 1,2-DEP), a phenyl-substituted analog, exhibits NMDA receptor antagonist activity similar to ketamine .
Properties
CAS No. |
3433-41-8 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-9-7-5-6-8-10(9)4-2/h9H,3-8H2,1-2H3 |
InChI Key |
LQCZNKVBDCESJY-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC |
Canonical SMILES |
CCC1CCCCN1CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern on the piperidine ring significantly influences physical and chemical properties. Key comparisons include:
Table 1: Physical Properties of Piperidine Derivatives
*Estimated cLogP values based on substituent contributions.
†Hypothetical data inferred from analogs.
‡Estimated based on ethyl vs. methyl substitution trends .
- Molecular Weight and Boiling Points : Ethyl groups increase molecular weight and boiling points compared to methyl analogs. For example, 1,2-dimethylpiperidine has a boiling point of 128°C , while 1,2-diethylpiperidine is expected to boil at a higher temperature due to increased van der Waals interactions.
Pharmacological Activity
Piperidine derivatives exhibit diverse biological activities. Key findings from analogs include:
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